3-methyl-N-phenyl-N-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide
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Overview
Description
3-methyl-N-phenyl-N-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-phenyl-N-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is to react a suitable hydrazine derivative with a carboxylic acid or its derivatives to form the thiadiazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for large-scale production, focusing on cost-effective reagents, efficient reaction conditions, and purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance productivity and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The thiadiazole ring can be reduced to form thiazolidine derivatives.
Substitution: : Various nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: : Sulfonyl chlorides, sulfonic acids.
Reduction: : Thiazolidine derivatives.
Substitution: : Amides, esters, thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology
Biologically, 3-methyl-N-phenyl-N-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide has shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
Medicine
In medicine, this compound has been studied for its anti-inflammatory and anticancer properties. It may be used in the development of drugs targeting inflammatory diseases and certain types of cancer.
Industry
In industry, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the creation of materials with specific properties and applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. Its anti-inflammatory properties could be due to the suppression of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-phenyl-N-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide
3-methyl-N-phenyl-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide
3-methyl-N-phenyl-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-methyl-N-phenyl-N-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide stands out due to its specific structural features, such as the presence of the propan-2-yl group on the thiadiazole ring. This modification can influence its biological activity and chemical reactivity, making it distinct from its analogs.
Properties
IUPAC Name |
3-methyl-N-phenyl-N-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-14(2)19-21-20-18(25-19)13-22(16-9-5-4-6-10-16)26(23,24)17-11-7-8-15(3)12-17/h4-12,14H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSLCAYXSPIOEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N(CC2=NN=C(S2)C(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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